molecular formula C12H25N3O2 B6172901 tert-butyl N-[(2S)-1-(piperazin-1-yl)propan-2-yl]carbamate CAS No. 2418654-99-4

tert-butyl N-[(2S)-1-(piperazin-1-yl)propan-2-yl]carbamate

Cat. No.: B6172901
CAS No.: 2418654-99-4
M. Wt: 243.3
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Description

tert-Butyl N-[(2S)-1-(piperazin-1-yl)propan-2-yl]carbamate is a chemical compound with a complex structure that includes a piperazine ring and a carbamate group. This compound is often used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2S)-1-(piperazin-1-yl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperazine derivative under controlled conditions. One common method includes the use of Boc anhydride and ethanol, followed by the addition of an aqueous ammonia solution. The reaction mixture is then stirred at low temperatures and later brought to room temperature for further reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2S)-1-(piperazin-1-yl)propan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(2S)-1-(piperazin-1-yl)propan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

In biology, this compound is used in the study of enzyme interactions and protein modifications. It can serve as a probe to investigate the activity of various biological molecules.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs or as a tool to study disease mechanisms.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its unique structure makes it valuable for various applications, including the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-1-(piperazin-1-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the piperazine ring.

    tert-Butyl N-methylcarbamate: Another related compound with a methyl group instead of the piperazine ring.

    Benzyl carbamate: A compound with a benzyl group instead of the tert-butyl group.

Uniqueness

tert-Butyl N-[(2S)-1-(piperazin-1-yl)propan-2-yl]carbamate is unique due to its combination of a piperazine ring and a carbamate group. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

2418654-99-4

Molecular Formula

C12H25N3O2

Molecular Weight

243.3

Purity

95

Origin of Product

United States

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